An In-depth Technical Guide on 2,2-Diethoxybutane: Chemical Properties and Structure
An In-depth Technical Guide on 2,2-Diethoxybutane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2-diethoxybutane, a valuable acetal (B89532) compound. The information is curated to support research, development, and application in various scientific fields, including drug development.
Chemical Structure and Identifying Information
2,2-Diethoxybutane is an organic compound classified as a diethyl acetal of 2-butanone. Its structure features a central carbon atom bonded to an ethyl group, a methyl group, and two ethoxy groups.[1][2] This arrangement imparts specific chemical characteristics and reactivity to the molecule.
Canonical SMILES: CCC(C)(OCC)OCC[1][2]
InChI: InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3[2]
InChIKey: JKUNNIMQUQJDKW-UHFFFAOYSA-N[2]
A visual representation of the chemical structure is provided below.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-diethoxybutane is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C8H18O2 | [1][3][4] |
| Molecular Weight | 146.23 g/mol | [1][3][4] |
| Density | 0.843 g/cm³ | [1] |
| Boiling Point | 140.7 °C at 760 mmHg | [1] |
| Flash Point | 20.4 °C | [1] |
| Refractive Index | 1.405 | |
| Vapor Pressure | 7.58 mmHg at 25°C | [1] |
| XLogP3 | 1.9 | [1][2][4] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1][4] |
| Rotatable Bond Count | 5 | [1][4] |
Experimental Protocols
While specific experimental protocols for the synthesis of 2,2-diethoxybutane were not found, a general and widely used method for the synthesis of acetals is the acid-catalyzed reaction of a ketone with an excess of alcohol. The following represents a plausible experimental workflow for the synthesis of 2,2-diethoxybutane.
Detailed Methodologies for Key Experiments Cited:
While specific experimental details for 2,2-diethoxybutane were not available in the search results, the characterization of such a compound would typically involve the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals would provide definitive structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. The absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting ketone and the presence of C-O stretches (typically in the 1000-1300 cm⁻¹ region) would confirm the formation of the acetal.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural clues.
Safety and Handling
2,2-Diethoxybutane is a combustible liquid and should be handled with appropriate safety precautions.[5] It is harmful if swallowed and may cause skin and serious eye irritation.[5][6] It is also toxic if inhaled.[5]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][6]
-
Wear protective gloves, eye protection, and face protection.[5][6]
-
Avoid breathing mist or vapors.[5]
-
Wash skin thoroughly after handling.[5]
In case of exposure, it is crucial to seek fresh air if inhaled, rinse skin or eyes with plenty of water, and seek medical attention if symptoms persist.[7]
This guide serves as a foundational resource for professionals working with 2,2-diethoxybutane. For further details on specific applications or reaction mechanisms, a more targeted literature search is recommended.
References
- 1. 2,2-Diethoxybutane|lookchem [lookchem.com]
- 2. PubChemLite - 2,2-diethoxybutane (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
